2-Bromosuccinic anhydride
Overview
Description
2-Bromosuccinic anhydride is a chemical compound with the molecular formula C4H3BrO3 . It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, three oxygen atoms, three hydrogen atoms, and one bromine atom .Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Scientific Research Applications
Synthesis of Novel Compounds
2-Bromosuccinic anhydride is used in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of β-substituted-β-lactones with latent pendent hydroxyl groups from L-aspartic acid. This process involves the dehydration of bromosuccinic acid to bromosuccinic anhydride, followed by alcoholysis and cyclization steps (Xiao, 2005).
Chemical Modification and Analysis
This compound plays a critical role in the chemical modification of various materials. For example, it has been used as a catalyst in the esterification of sugarcane bagasse with acetic anhydride, enhancing the hydrophobic properties of the bagasse and making it more effective for oil spill cleanups (Sun, Sun, & Sun, 2004).
Bromination Reactions
The compound is instrumental in bromination reactions, which are key in organic synthesis. For instance, it has been used in the bromination of thiophene derivatives, showcasing its versatility in organic synthesis (Smirnov & Lipkin, 1973).
Catalysis
This compound is also used as a catalyst in various chemical reactions. For example, it catalyzes the homogeneous modification of cellulose in ionic liquid with succinic anhydride, indicating its effectiveness in promoting chemical reactions (Liu, Zhang, Li, Yue, & Sun, 2009).
Mechanism of Action
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .
Safety and Hazards
Properties
IUPAC Name |
3-bromooxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWBKBJQRJQRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282266 | |
Record name | 2-bromosuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-44-0 | |
Record name | NSC25300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromosuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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